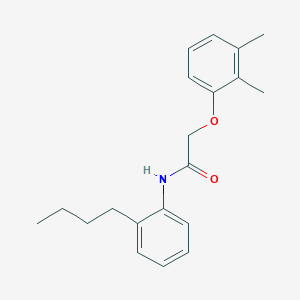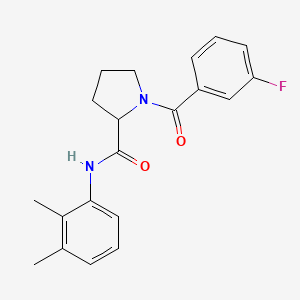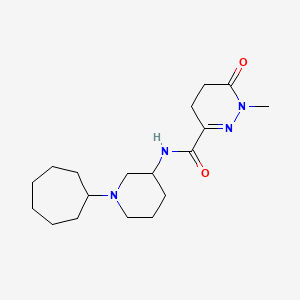![molecular formula C16H11BrN2O3S B5961721 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5961721.png)
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromo-methylphenyl group and a diazinane-dione moiety
作用機序
Target of Action
Similar compounds have been used to prepareCanagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 is a protein in humans that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 can help reduce blood glucose levels, which is beneficial for the treatment of type 2 diabetes mellitus .
Mode of Action
As a potential precursor to canagliflozin , it may interact with the SGLT2 protein to inhibit glucose reabsorption in the kidneys. This results in the excretion of glucose through urine, thereby reducing blood glucose levels.
Biochemical Pathways
The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting the SGLT2 protein, it prevents glucose from being reabsorbed into the bloodstream. This leads to a decrease in blood glucose levels, which can help manage type 2 diabetes .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in blood glucose levels, given its potential role as a precursor to Canagliflozin . This could be beneficial in the management of type 2 diabetes.
生化学分析
Biochemical Properties
5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This compound’s interactions with proteins can lead to conformational changes, affecting their activity and stability. Additionally, it may interact with nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in cellular responses. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes. Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions. This binding can result in conformational changes, affecting the activity and stability of these biomolecules. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on these pathways can lead to alterations in cellular metabolism, affecting energy production and utilization. Additionally, it may impact the synthesis and degradation of specific biomolecules, further influencing cellular processes .
Transport and Distribution
Within cells and tissues, 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within these subcellular structures can influence its interactions with biomolecules and its overall efficacy. Understanding the factors that determine its subcellular localization is essential for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with hydroxyphenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4 and K2CO3 . This is followed by further functionalization to introduce the diazinane-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield aniline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as antimicrobial agents. The furan ring is known for its biological activity, and modifications can enhance its efficacy against various pathogens .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the bromo-methylphenyl group and the diazinane-dione moiety can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2-Bromo-5-nitrofuran: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
Thiazolidinediones: Compounds with a similar diazinane-dione moiety but different substituents.
Uniqueness
The uniqueness of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of a furan ring with a bromo-methylphenyl group and a diazinane-dione moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-8-2-4-10(12(17)6-8)13-5-3-9(22-13)7-11-14(20)18-16(23)19-15(11)21/h2-7H,1H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYMRRAYULCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B5961644.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[2-(phenylethynyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5961650.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5961652.png)

![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5961661.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5961669.png)
![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)

![1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5961681.png)

![3-(1-azepanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5961694.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide trifluoroacetate](/img/structure/B5961710.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5961713.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5961717.png)
